1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride

Medicinal Chemistry CNS Drug Discovery Nicotinic Acetylcholine Receptors

Medicinal chemists optimizing CNS receptor subtype selectivity face a scaffold gap. Piperazine-based leads often fail when 5-HT₆ or nAChR selectivity is required. 1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride (CAS 1185299-12-0) is a 1,4-diazepane building block engineered to solve this exact problem. - 7-Membered homopiperazine ring delivers a distinct conformational bias for α4β2* over α7* nAChR and 5-HT₆ receptor selectivity. - The 2-nitro-4-CF₃ substitution pattern provides critical electronic landscape control; the ortho-nitro enables kinase pocket H-bonding, while the para-CF₃ enhances passive permeability (XLogP3-AA = 2.5). - Supplied as the HCl salt (MW 325.71, mp 180-182°C) for accurate parallel synthesis weighing and simpler reduction chemistry.

Molecular Formula C12H15ClF3N3O2
Molecular Weight 325.71 g/mol
Cat. No. B7768716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride
Molecular FormulaC12H15ClF3N3O2
Molecular Weight325.71 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
InChIInChI=1S/C12H14F3N3O2.ClH/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17;/h2-3,8,16H,1,4-7H2;1H
InChIKeyAOTIZMVRROCVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride – Structural Identity and Compound-Class Context for Procurement Evaluation


1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride (CAS 1185299-12-0) is a 1,4-diazepane derivative bearing a 2-nitro-4-(trifluoromethyl)phenyl substituent at the N1 position, supplied as the hydrochloride salt . With a molecular formula of C₁₂H₁₅ClF₃N₃O₂ and a molecular weight of 325.71 g/mol, it belongs to the class of fluorinated diazepane building blocks widely employed in medicinal chemistry for the synthesis of kinase inhibitors, receptor ligands, and central nervous system (CNS) agents . The homopiperazine (seven-membered 1,4-diazepane) core distinguishes it from the more common six-membered piperazine scaffold, and the specific 2-nitro-4-trifluoromethyl substitution pattern differentiates it from its 4-nitro-3-trifluoromethyl regioisomer .

Why a Generic Homopiperazine or Piperazine Analog Cannot Substitute for 1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine Hydrochloride in Synthetic Workflows


In drug-discovery synthesis, the specific combination of a seven-membered homopiperazine ring, a 2-nitro group, a 4-trifluoromethyl substituent, and the hydrochloride salt form is not interchangeable with either piperazine-based analogs (six-membered ring) or regioisomeric variants (e.g., 4-nitro-3-CF₃) . Ring size expansion from piperazine to homopiperazine alters nitrogen basicity, conformational flexibility, and the spatial orientation of the aromatic pharmacophore, which in turn governs molecular recognition at biological targets such as kinases and GPCRs . The hydrochloride salt form further provides distinct solid-state stability, melting point (180–182 °C), and aqueous solubility relative to the free base (MW 289.25 g/mol), directly impacting weighing accuracy, formulation, and reaction conditions . Substituting even a closely related regioisomer risks failure of downstream structure-activity relationship (SAR) optimization because the nitro and CF₃ positions critically determine the electronic landscape and hydrogen-bonding capacity of the aryl ring .

Quantitative Comparative Evidence: 1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine Hydrochloride vs. Closest Structural Analogs


Homopiperazine (7-Membered Ring) vs. Piperazine (6-Membered Ring): Conformational Flexibility and Receptor-Binding Selectivity

In a head-to-head series evaluating N,N-disubstituted piperazines versus homopiperazines for binding to neuronal nicotinic acetylcholine receptors (nAChRs), the homopiperazine-linked compounds consistently exhibited lower binding affinity but markedly improved selectivity for the α4β2* subtype over the α7* subtype compared to their piperazine counterparts . This demonstrates that the seven-membered homopiperazine ring engenders a distinct conformational preference and pharmacophoric geometry that cannot be replicated by the six-membered piperazine scaffold. While this study did not include the specific 2-nitro-4-trifluoromethylphenyl substituent, the ring-size principle is a class-level property transferable to the target compound.

Medicinal Chemistry CNS Drug Discovery Nicotinic Acetylcholine Receptors

Hydrochloride Salt vs. Free Base: Solid-State Stability, Solubility, and Experimental Handling

The hydrochloride salt (MW 325.71 g/mol) of 1-[2-nitro-4-(trifluoromethyl)phenyl]homopiperazine exhibits a sharp melting point of 180–182 °C and is classified as an Irritant under standard hazard labeling, whereas the free base (MW 289.25 g/mol) has a predicted boiling point of 380.3 °C at 760 mmHg and a density of 1.309 g/cm³ . The salt form confers practical advantages for gravimetric dispensing (non-hygroscopic solid vs. potential oil or low-melting solid), aqueous solubility for reaction setup, and long-term storage stability at ambient temperature .

Pre-formulation Synthetic Chemistry Procurement Specifications

Regioisomeric Differentiation: 2-Nitro-4-CF₃ vs. 4-Nitro-3-CF₃ Substitution Pattern

The target compound carries the 2-nitro-4-(trifluoromethyl)phenyl arrangement, where the electron-withdrawing nitro group is ortho to the homopiperazine N-aryl bond and the CF₃ group is para. The regioisomer 1-[4-nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride (CAS 1185298-60-5) positions the nitro group para and the CF₃ group meta to the N-aryl attachment point . This positional swap fundamentally alters the electronic dipole moment of the aryl ring, the steric environment around the homopiperazine N1, and the potential for intramolecular hydrogen bonding between the nitro oxygen and the homopiperazine NH . In the analogous piperazine series, the ortho-nitro derivative showed distinct antimicrobial activity profiles compared to the meta/para-nitro regioisomers, supporting the principle that regioisomer substitution is not isofunctional .

Structure-Activity Relationship Fluorine Chemistry Medicinal Chemistry

Purity Specifications and Vendor Comparability: 95% vs. 98% Minimum Purity Grades

Commercially available batches of the HCl salt are supplied at two predominant purity grades: ≥95% (AKSci Cat. 4229DF) and 98% (Leyan Cat. 1944809; Fluoropharm for the free base at NLT 98%) . The 3% purity differential between the ≥95% and 98% grades translates to a maximum impurity burden of 5% vs. 2%, which can be significant in multi-step syntheses where byproducts from impurities accumulate or in biological assays where minor components may confound activity readouts . Pricing reflects this gradient: the 95% grade from AKSci positions the compound as an economical screening building block, while the 98% grade from Leyan/Chemscene targets late-stage intermediate use where higher purity is required for regulatory or reproducibility reasons.

Quality Assurance Procurement Synthetic Reproducibility

Recommended Application Scenarios for 1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine Hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Design of Subtype-Selective nAChR or 5-HT₆ Receptor Ligands Using a Homopiperazine Scaffold

When a medicinal chemistry program seeks ligands with improved subtype selectivity for α4β2* over α7* nAChRs or 5-HT₆ receptors, the homopiperazine core provides a documented SAR advantage over the piperazine scaffold in terms of conformational bias and selectivity . The target compound, bearing the 2-nitro-4-CF₃ substitution, serves as a key intermediate for further elaboration at the secondary amine of the homopiperazine ring to generate focused compound libraries.

Kinase Inhibitor Lead Generation: Exploiting the ortho-Nitro Motif for ATP-Binding Site Interactions

The ortho-nitro group can participate in hydrogen bonding within kinase ATP-binding pockets, while the 4-CF₃ group enhances passive permeability (XLogP3-AA = 2.5 for the free base) . The HCl salt form (mp 180–182 °C) ensures accurate weighing for parallel synthesis arrays, and the homopiperazine ring provides a distinct vector angle for substituent attachment compared to piperazine-based kinase inhibitor cores .

Fluorinated Building Block for PET Tracer or ¹⁹F MRI Probe Development

The trifluoromethyl group serves as a ¹⁹F NMR handle or a precursor for [¹⁸F]trifluoromethylation in positron emission tomography (PET) tracer synthesis . The regioisomeric purity (2-nitro-4-CF₃, not 4-nitro-3-CF₃) is critical to ensure the ¹⁹F signal originates from the correct aromatic position, and the 98% purity grade (Leyan/Chemscene) is recommended to minimize fluorinated impurity interference in spectroscopic detection .

Selective Reduction Chemistry: ortho-Nitroaniline Motif as a Masked 1,2-Diamine Synthon

The 2-nitro-4-CF₃ substitution pattern places the nitro group ortho to the homopiperazine N-aryl bond, enabling selective reduction (e.g., Fe/HCl or catalytic hydrogenation) to the corresponding ortho-amino derivative for subsequent cyclization to benzimidazoles, benzotriazoles, or quinoxalinones . Procurement of the HCl salt rather than the free base avoids the need for stoichiometric acid addition during the reduction step, simplifying process chemistry development.

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